molecular formula C15H18Cl3NO2 B12627046 N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride

N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride

Katalognummer: B12627046
Molekulargewicht: 350.7 g/mol
InChI-Schlüssel: LPKXAXRYHVVNBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride is a chemical compound that features a furan ring substituted with a 2,5-dichlorophenyl group and an ethoxyethanamine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,5-dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with chlorine atoms using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the ethoxyethanamine side chain: The final step involves the reaction of the substituted furan ring with ethoxyethanamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride is unique due to its specific combination of a furan ring, a 2,5-dichlorophenyl group, and an ethoxyethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C15H18Cl3NO2

Molekulargewicht

350.7 g/mol

IUPAC-Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-ethoxyethanamine;hydrochloride

InChI

InChI=1S/C15H17Cl2NO2.ClH/c1-2-19-8-7-18-10-12-4-6-15(20-12)13-9-11(16)3-5-14(13)17;/h3-6,9,18H,2,7-8,10H2,1H3;1H

InChI-Schlüssel

LPKXAXRYHVVNBG-UHFFFAOYSA-N

Kanonische SMILES

CCOCCNCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.